molecular formula C11H18N2S B12243455 1-(Thian-4-yl)piperidine-4-carbonitrile

1-(Thian-4-yl)piperidine-4-carbonitrile

Cat. No.: B12243455
M. Wt: 210.34 g/mol
InChI Key: NAZCWEPVCVFSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thian-4-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₁₄N₂S It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

The synthesis of 1-(Thian-4-yl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with thian-4-yl compounds. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve multi-step synthesis processes, ensuring high yield and purity. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired application .

Chemical Reactions Analysis

1-(Thian-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(Thian-4-yl)piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Thian-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

1-(Thian-4-yl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(thian-4-yl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c12-9-10-1-5-13(6-2-10)11-3-7-14-8-4-11/h10-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZCWEPVCVFSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.